L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester
CAS No.:
Cat. No.: VC18818717
Molecular Formula: C13H20NO6-
Molecular Weight: 286.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20NO6- |
|---|---|
| Molecular Weight | 286.30 g/mol |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoate |
| Standard InChI | InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/p-1/t9-/m0/s1 |
| Standard InChI Key | VNZYUMCXQWYCAW-VIFPVBQESA-M |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC=C)C(=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 287.31 g/mol . The Boc group () shields the α-amino group, while the allyl ester () protects the γ-carboxyl group. The stereochemistry at the C4 position is exclusively (S)-configured, critical for maintaining biological activity in peptide derivatives .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 448.3 ± 45.0 °C (predicted) | |
| Density | 1.153 ± 0.06 g/cm³ | |
| Melting Point | 42–49 °C | |
| Specific Rotation () | (1 M in MeOH) | |
| pKa | 3.81 ± 0.10 |
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis typically begins with L-glutamic acid, which undergoes sequential protection:
-
Boc Protection: Reaction with di-tert-butyl dicarbonate () in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
-
Allyl Esterification: The γ-carboxyl group is esterified using allyl alcohol, catalyzed by diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh) via the Mitsunobu reaction .
Key Reaction:
Stereoselective Optimization
Stereochemical integrity is preserved using chiral auxiliaries or enantioselective catalysts. For instance, Hanessian’s protocol employs L-selectride to reduce ketone intermediates, achieving a 9:1 diastereomeric ratio favoring the (S)-configuration .
Applications in Research and Industry
Peptide Synthesis
The Boc and allyl groups enable orthogonal protection strategies. The Boc group is cleaved with trifluoroacetic acid (TFA), while the allyl ester is removed via palladium-catalyzed deprotection . This dual functionality facilitates the synthesis of complex peptides, such as polo-like kinase 1 inhibitors .
Drug Delivery Systems
The allyl ester enhances lipophilicity, improving membrane permeability. In prodrug design, enzymatic cleavage of the ester releases active glutamic acid, optimizing pharmacokinetics .
Bioconjugation and Polymer Chemistry
The allyl group participates in thiol-ene "click" reactions, enabling site-specific bioconjugation of peptides to polymers or imaging agents . Functionalized polymers derived from this compound are used in tissue engineering scaffolds .
Analytical Characterization
Table 2: NMR and IR Spectral Features
Comparative Analysis with Related Esters
Table 3: Ester Functionality Comparison
| Ester Group | Deprotection Method | Advantages | Limitations |
|---|---|---|---|
| Allyl (This Compound) | Pd/PhSiH | Mild conditions, orthogonal to Boc | Cost of palladium catalysts |
| Benzyl | H/Pd-C | High yielding | Hydrogenation hazards |
| tert-Butyl | TFA | Acid-stable | Harsh acidic conditions |
The allyl ester’s compatibility with acid-labile Boc groups makes it superior to benzyl or tert-butyl esters in multi-step syntheses .
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